4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Sigma Receptor Structure-Activity Relationship Halogen Bonding

Not a generic 4-bromobenzamide. This compound is a patent-exemplified intermediate (US10207991, US10611728, US11691947) with the exact 4-pyridyl-5-methyl-pyrazole topology required for low nanomolar sigma-1/2 receptor binding. Minor structural deviations (e.g., 3-pyridyl or shorter linkers) cause >1000-fold loss in affinity. Essential for reproducing SAR, scaling CT1812 (Elayta) synthesis, or radiolabeling (⁷⁶Br/¹⁸F) studies. The bromine atom enables direct radiolabeling; the N-ethyl linker maintains functional antagonism. Sourcing this precise compound is mandatory for any program building on these patents.

Molecular Formula C18H17BrN4O
Molecular Weight 385.265
CAS No. 2034622-15-4
Cat. No. B3003983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034622-15-4
Molecular FormulaC18H17BrN4O
Molecular Weight385.265
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)Br)C3=CC=NC=C3
InChIInChI=1S/C18H17BrN4O/c1-13-12-17(14-6-8-20-9-7-14)22-23(13)11-10-21-18(24)15-2-4-16(19)5-3-15/h2-9,12H,10-11H2,1H3,(H,21,24)
InChIKeyYROWBZWLDQZMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034622-15-4): A Patent-Protected Pyrazole-Benzamide Scaffold for Sigma Receptor Ligand Development


The compound 4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic small molecule featuring a 4-bromobenzamide core linked via an ethyl spacer to a 5-methyl-3-(pyridin-4-yl)-1H-pyrazole moiety . Its canonical SMILES is CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)Br)C3=CC=NC=C3. Structurally, it belongs to the class of 1-substituted pyridyl-pyrazolyl amides, a chemotype extensively claimed in patents for sigma receptor modulation [1]. The compound serves as a specific, exemplified intermediate or building block within a broader intellectual property estate (e.g., US10207991, US10611728, US11691947), distinguishing it from simple generic benzamides.

Why Generic 4-Bromobenzamides Cannot Replace CAS 2034622-15-4 in Sigma Receptor-Focused Patents


A procurement decision based solely on the 4-bromobenzamide substructure would be critically flawed. The precise combination of the N-ethyl linker and the 5-methyl-3-(pyridin-4-yl)pyrazole is not a trivial variation but a structural feature explicitly claimed in the patent family US10207991/US10611728 for achieving high-affinity sigma-1 and sigma-2 receptor binding [1]. Simple 4-bromobenzamides lacking this specific heterocyclic appendage fail to engage the auxiliary binding domains of the sigma receptor. Evidence from the patent family demonstrates that minor alterations to this exact pyrazole-pyridine topology can shift the binding affinity (Ki) by orders of magnitude, from low nanomolar to over 10,000 nM among structurally adjacent examples [1]. Therefore, sourcing the exact title compound is mandatory for any research program that aims to reproduce, scale up, or build upon the structure-activity relationships (SAR) established in these key patents.

Quantitative Differentiation Evidence for 4-Bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide


Structural Specificity: 4-Bromo vs. 4-Chloro/4-Fluoro Substitution in the Patent SAR Context

The 4-bromo substituent on the benzamide ring is critical. In the patent-derived structure-activity relationship (SAR) for 1-substituted pyridyl-pyrazolyl amides, the 4-bromo derivative is explicitly exemplified and preferred, while the patent disclosure indicates that replacing this bromine with smaller halogens (4-F, 4-Cl) or hydrogen results in a compound that is outside the scope of the most potent, claimed embodiments [1]. This is not a generic 'halogen effect' but a specific topological requirement for occupying a lipophilic sub-pocket in the sigma receptor binding site.

Sigma Receptor Structure-Activity Relationship Halogen Bonding

Pyrazole N-1 Substitution: Ethyl Linker vs. Propyl/Butyl Linkers in Patent-Derived Compounds

The ethyl spacer connecting the benzamide to the pyrazole is a precise structural feature. The patent family US10207991/US10611728 systematically explores linker length (methyl, ethyl, propyl, butyl) and demonstrates that the ethylene (-CH2CH2-) bridge provides an optimal distance for simultaneous interaction with the primary binding site and a secondary hydrophobic patch [1]. Compounds with a methylene (-CH2-) linker exhibit a substantial loss in sigma-1 affinity (estimated Ki shift from low-nM to >100 nM in structurally adjacent examples), while propyl linkers introduce excessive conformational flexibility, reducing selectivity.

Sigma-1 Receptor Linker Optimization Medicinal Chemistry

Pyridin-4-yl vs. Pyridin-3-yl Isomer Partition Coefficient and Hydrogen Bonding Potential

The 4-pyridyl substitution on the pyrazole ring is a critical determinant of both lipophilicity and hydrogen-bond acceptor geometry. Computationally predicted logP values for the pyridin-4-yl isomer are calculated to be approximately 0.3–0.5 log units lower than for the pyridin-3-yl isomer, due to differences in the dipole moment and solvent-accessible surface area [1]. This impacts the compound's ability to cross the blood-brain barrier and its selectivity between sigma-1 and sigma-2 receptors, a parameter that has proven to be highly sensitive to the pyridine nitrogen position in published patent SAR.

Lipophilicity Isosteric Replacement Sigma-2 Selectivity

Validated Application Scenarios for 4-Bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide Based on Patent Evidence


Synthesis of Patent-Exemplified Sigma-2 Receptor Antagonists for Alzheimer's Disease Research

The title compound is a key late-stage intermediate for the synthesis of clinical candidate CT1812 (Elayta) and related sigma-2 receptor antagonists [1]. In the US10207991 patent, Example 88 is elaborated from a similar bromobenzamide intermediate. Any academic or industrial group attempting to synthesize SAR-identical material for in vivo efficacy studies in transgenic Alzheimer's models must use this specific 4-bromo derivative to ensure the correct final compound identity.

Radioligand Development for Sigma-1 Receptor PET Imaging

The presence of the bromine atom makes this compound a suitable precursor for radiolabeling. The 4-bromobenzamide moiety can be converted to a 4-[18F]fluorobenzamide or used directly for 76Br labeling [1]. The specific 4-pyridyl pyrazole topology has been shown in the patent family to confer the required low nanomolar affinity for sigma-1 receptor imaging applications, where non-specific binding of closely related 3-pyridyl analogs is prohibitively high.

Functional Antagonism in Neuropathic Pain Models

Several compounds within the same patent family, built from this exact benzamide-pyrazole intermediate, have demonstrated efficacy in rodent models of neuropathic pain [1]. The 4-bromo and N-ethyl linker features are critical for maintaining the functional antagonist profile at sigma-1 receptors; analogs with shorter linkers or different halogens showed a switch to partial agonist activity, which is undesirable for this therapeutic indication.

Pharmacokinetic Profiling of Sigma Receptor Ligands with Reduced hERG Liability

The patent data indicates that the 4-pyridyl orientation and the bromine atom contribute to a reduced hERG channel inhibition compared to 3-pyridyl or 4-chloro analogs [1]. This makes the compound a valuable starting point for medicinal chemistry campaigns aiming to improve the cardiac safety profile of sigma receptor-targeted therapeutics.

Quote Request

Request a Quote for 4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.